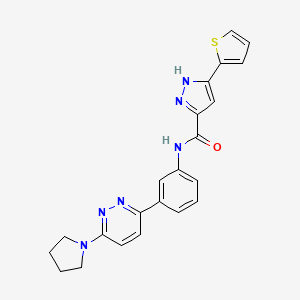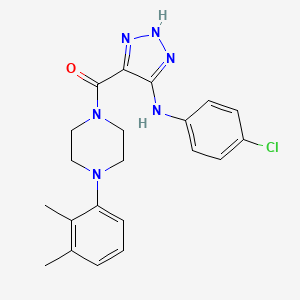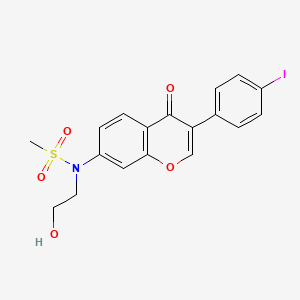![molecular formula C24H26N2O6 B14108375 Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate CAS No. 931213-16-0](/img/structure/B14108375.png)
Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrrole nitrogen with 2-chloro-N,N-dimethylethylamine under basic conditions.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the benzoyl and pyrrole rings can intercalate with DNA or proteins, affecting their function. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-Toluenesulfonate: Similar in structure but with a pyridinium ring instead of a pyrrole ring.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Contains an acridine ring and is used in similar applications.
Uniqueness
Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
931213-16-0 |
|---|---|
Molekularformel |
C24H26N2O6 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy-(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C24H26N2O6/c1-25(2)12-13-26-20(15-8-10-16(11-9-15)24(30)32-4)19(22(28)23(26)29)21(27)17-6-5-7-18(14-17)31-3/h5-11,14,20,27H,12-13H2,1-4H3 |
InChI-Schlüssel |
HITKLSXATNTMCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((2-chlorophenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14108303.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)

![4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]-](/img/structure/B14108331.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108333.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108352.png)

![8-[benzyl(methyl)amino]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108361.png)
![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/structure/B14108371.png)
![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14108377.png)
![N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14108378.png)

